molecular formula C6H11NO B1583160 Pentyl isocyanate CAS No. 3954-13-0

Pentyl isocyanate

Cat. No. B1583160
CAS RN: 3954-13-0
M. Wt: 113.16 g/mol
InChI Key: VRVUKQWNRPNACD-UHFFFAOYSA-N
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Description

Pentyl isocyanate is an organic compound with the linear formula CH3(CH2)4NCO . It has a molecular weight of 113.16 . It is used in laboratory chemicals .


Synthesis Analysis

Alkyl isocyanates, such as pentyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .


Molecular Structure Analysis

The molecular structure of pentyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate .


Chemical Reactions Analysis

Isocyanates, including pentyl isocyanate, typically react with amines to give ureas and with alcohols to form carbamates .


Physical And Chemical Properties Analysis

Pentyl isocyanate is a liquid with a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 136-137 °C (lit.) and a density of 0.878 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Detection of Isocyanates in Air

Pentyl isocyanate, as part of the isocyanate group, plays a role in air quality monitoring. A study demonstrated the use of a fluorescent sensory polymer for detecting trace amounts of isocyanates in the air. This polymer, which includes pentiptycene and tetraphenylethylene units linked by acetylene, exhibits a rapid fluorescence quenching response to isocyanates, enabling the detection of these compounds at levels significantly lower than the permissible exposure limit (Ghosh et al., 2014).

2. Synthesis of Metallo-Supramolecular Polymers

Pentyl isocyanate derivatives have been used in the synthesis of novel polymers. One research involved converting an amino-pentyl-functionalized terpyridine to its isocyanate form. This compound was then used as a building block for creating metal-coordinating polymers, indicating the potential of pentyl isocyanate derivatives in polymer chemistry (Hoogenboom et al., 2004).

3. Role in Biological Pathways

Pentyl isocyanate and its relatives are also significant in biological studies. A study using Saccharomyces cerevisiae as a model organism found that isocyanates affect several biological pathways, including chromatin structure, DNA damage response, and oxidative stress. This research provides insights into the cellular and molecular impact of isocyanates (Azad et al., 2014).

4. Development of Polymer Materials

Research on anionic polymerization of n-alkoxycarbonylaminohexyl isocyanates, which includes derivatives of pentyl isocyanate, has shown significant progress. These studies involve creating polymers with controlled molecular weight and polydispersity index, highlighting the potential of pentyl isocyanate in advanced polymer synthesis (Rahman et al., 2009).

5. Preparation of Functional Crosslinking Agents

Pentyl isocyanate derivatives have been explored as functional crosslinking agents in various applications, including in the creation of wood adhesives for plywood. This shows the practical applications of isocyanate derivatives in manufacturing materials (Ma et al., 2019).

6. Environmental and Health Impact Studies

Research on isocyanates, including pentyl isocyanate, often focuses on their impact on health and the environment. Studies have investigated the effects of isocyanates on respiratory health, skin exposure, and their role in occupational asthma (Bello et al., 2006).

7. Analytical Methods for Isocyanate Detection

Developing analytical methods for detecting isocyanates in various environments is a significant area of research. Techniques range from chromatographic methods to more advanced spectroscopic and electrochemical detection methods, highlighting the importance of accurately measuring these compounds in occupational and environmental settings (Henneken et al., 2006).

Safety And Hazards

Pentyl isocyanate is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-isocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUKQWNRPNACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192662
Record name Pentane, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl isocyanate

CAS RN

3954-13-0
Record name Pentane, 1-isocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-isocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isocyanate
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Synthesis routes and methods

Procedure details

The title compound is prepared by the procedure of Example 1, using 24.0 mg (25 μmol) of 16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid λmax nm in water=259) in 1.0 ml of methanol, 100 μl of pyridine, 100 μl of 2,4-pentanedione and 30 μmol of pentylisocyanate to give 17 mg of the desired product.
Name
16-({[5-(aminomethyl)-4-hydroxy-3-methoxytetrahydro-2-furanyl]oxy}{5-[2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3,4-dihydroxytetrahydro-2-furanyl}methyl)-9-(1-hydroxy-2-methylpropyl)-6-(2-iminohexahydro-4-pyrimidinyl)-2-isopropyl-4,7,10-trioxo-3,5,8,11,15-pentaazaheptadecane-1,17-dioic acid
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentyl isocyanate
Reactant of Route 2
Reactant of Route 2
Pentyl isocyanate
Reactant of Route 3
Reactant of Route 3
Pentyl isocyanate
Reactant of Route 4
Reactant of Route 4
Pentyl isocyanate
Reactant of Route 5
Reactant of Route 5
Pentyl isocyanate
Reactant of Route 6
Reactant of Route 6
Pentyl isocyanate

Citations

For This Compound
79
Citations
M Boutin, J Lesage, C Ostiguy, J Pauluhn… - Journal of Analytical and …, 2004 - Elsevier
Polyurethanes are widely used in the formulation of car paints. During thermal degradation, such polymeric systems can generate a wide range of combustion products, including …
Number of citations: 53 www.sciencedirect.com
EV Nurieva, AA Beloglazkyna, DV Shishov… - Moscow University …, 2013 - Springer
… The impossibility of adding 5 (2 adamantylox ycarbonyl)pentyl isocyanate to nocodazole under various conditions was shown. … 5 (2 Adamantyloxycarbonyl)pentyl isocyanate (4a). A …
Number of citations: 3 link.springer.com
M Frankel, K Klager - The Journal of Organic Chemistry, 1958 - ACS Publications
… The azide was not isolated but decomposed in situ to form 2,4,4-trinitro-2-aza-l-pentyl isocyanate (VI). The isocyanate exploded violently on standing at ambient temperature but could …
Number of citations: 0 pubs.acs.org
J AUGUSTÍN, Ľ DROBNICA, P GEMEINER - 1976 - academia.edu
… Those of the aliphatic type (/) were obtained by the reaction of cellulose with 5-isothiocyanato-l-pentyl isocyanate or by the reaction of aminoethylcellulose with thiophosgene. The …
Number of citations: 3 www.academia.edu
M Boutin, J Lesage, C Ostiguy… - Journal of occupational …, 2005 - Taylor & Francis

During the thermal degradation of 1,6-hexamethylenediiso- cyanate-based (HDI) car paint, the eight most abundant isocyanates generated are isocyanic acid, methyl isocyanate, …

Number of citations: 12 www.tandfonline.com
IH Kim, C Morisseau, T Watanabe… - Journal of medicinal …, 2004 - ACS Publications
… , chloroformic acid pentyl ester, or pentyl isocyanate in the presence of TEA afforded 11 (Y = … anhydride, chloroformic acid pentyl ester, or pentyl isocyanate to provide IX (67%). N-…
Number of citations: 197 pubs.acs.org
I Brown, OE Edwards - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… A solution of 225 mg of pentyl isocyanate and 50 mg of 5-lactam V in 5ml of cyclohexane was heated on the steam bath for 4 h, the cyclohexane being allowed to evaporate slowly. …
Number of citations: 21 cdnsciencepub.com
Y Iwakura, K Uno, N Kobayashi - … of Polymer Science Part A‐1 …, 1968 - Wiley Online Library
… Reaction of Poly(n-pentyl Isocyanate) with Di-n-butylamine. In a … (0.00885 mole of n-pentyl isocyanate unit) poly(n-pentyl isocyanate), 2.38 g. (0.0177 mole) of di-nbutylamine, and 50 ml. …
Number of citations: 48 onlinelibrary.wiley.com
GM Loudon, AS Radhakrishna… - The Journal of …, 1984 - ACS Publications
… Indeed, during the rearrangement of hexanamide, n-pentyl isocyanate was isolated … However, authentic n-pentyl isocyanate does hydrolyze to the amine under the reaction conditions. …
Number of citations: 228 pubs.acs.org
RH Boutin, GM Loudon - The Journal of Organic Chemistry, 1984 - ACS Publications
… The intermediate in the reaction, n-pentyl isocyanate, was synthesized and its reaction rate determined at various pH values in our solvent and compared to the overall rate of proton …
Number of citations: 105 pubs.acs.org

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